2-Bromo-1-ethoxy-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds often involves multi-step reactions starting from substituted benzenes. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . These methods could potentially be adapted for the synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds like 1-bromo-3-fluorobenzene have been investigated using spectroscopic methods and density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed . These studies provide a foundation for understanding the molecular structure of 2-Bromo-1-ethoxy-4-fluorobenzene.
Chemical Reactions Analysis
The reactivity of bromo-fluorobenzene compounds in chemical reactions is highlighted in several studies. For example, hydroxyl radicals react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is important for radiochemical applications, and different methods for its synthesis have been examined . These insights into the reactivity of bromo-fluorobenzene compounds can be extrapolated to predict the behavior of 2-Bromo-1-ethoxy-4-fluorobenzene in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and thermodynamic properties. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods. The thermodynamic properties such as standard heat capacities, standard entropies, and standard enthalpy changes at different temperatures were also calculated . These studies provide valuable information on the physical and chemical properties that could be expected for 2-Bromo-1-ethoxy-4-fluorobenzene.
Scientific Research Applications
Specific Applications
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Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : 2-Bromo-1-ethoxy-4-fluorobenzene serves as a valuable building block for the preparation of various drugs .
- Method : It is used in the synthesis of pharmaceutical compounds through various organic reactions .
- Results : The specific outcomes depend on the particular drug being synthesized. It has been used in the synthesis of antiviral agents, anti-inflammatory drugs, and anticancer agents .
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Synthesis of Atypical Antipsychotic Agents
- Field : Medicinal Chemistry
- Application : 2-Bromo-1-ethoxy-4-fluorobenzene is used as an intermediate in the synthesis of atypical antipsychotic agents .
- Method : The specific methods of application or experimental procedures would depend on the specific antipsychotic agent being synthesized .
- Results : The specific results or outcomes obtained would depend on the specific antipsychotic agent being synthesized .
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Textile Industry
- Field : Textile Engineering
- Application : Compounds similar to 2-Bromo-1-ethoxy-4-fluorobenzene find applications in the textile industry .
- Method : The specific methods of application or experimental procedures would depend on the specific textile product being produced .
- Results : The specific results or outcomes obtained would depend on the specific textile product being produced .
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Paints and Printing
- Field : Chemical Engineering
- Application : Compounds similar to 2-Bromo-1-ethoxy-4-fluorobenzene are used in the production of paints and in printing .
- Method : The specific methods of application or experimental procedures would depend on the specific paint or print product being produced .
- Results : The specific results or outcomes obtained would depend on the specific paint or print product being produced .
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : 2-Bromo-1-ethoxy-4-fluorobenzene can be used in electrophilic aromatic substitution reactions .
- Method : The compound can undergo a two-step mechanism involving the formation of an arenium ion intermediate. The pi electrons in the benzene ring attack the electrophile, forming a sigma bond and creating a positive charge on one carbon. This forms the arenium ion, which is conjugated but not aromatic. In the second step, a base attacks a hydrogen atom, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
- Results : The specific outcomes depend on the particular electrophile used and the conditions of the reaction .
-
Agrochemical Intermediate
- Field : Agrochemistry
- Application : 2-Bromo-1-ethoxy-4-fluorobenzene can be used as an intermediate in the synthesis of agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized .
- Results : The specific results or outcomes obtained would depend on the specific agrochemical being synthesized .
Safety And Hazards
- Toxicity : Investigate the compound’s toxicity profile, including acute and chronic effects.
- Handling Precautions : Researchers should follow safety protocols when working with BFB due to its reactivity and potential hazards.
Future Directions
- Functionalization : Explore further functionalization of BFB to create novel derivatives with specific properties.
- Applications : Investigate potential applications in materials science, pharmaceuticals, or agrochemicals.
- Mechanistic Studies : Conduct detailed mechanistic studies to understand BFB’s behavior in different environments.
properties
IUPAC Name |
2-bromo-1-ethoxy-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBFOLPVFBPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442768 | |
Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-fluorobenzene | |
CAS RN |
326-69-2 | |
Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.